2-Naphthylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Soluble in alcohol, ether

SOL IN MANY ORG SOLVENTS

In water, 6.40 mg/L @ 18 °C

0.189 mg/mL at 25 °C

Solubility in water: poor

Miscible in hot wate

Synonyms

Canonical SMILES

Dye Synthesis

It served as a crucial intermediate in the production of azo dyes, which are a prominent class of synthetic dyes widely used in textiles, paints, and other applications [].

Rubber Industry

2-Naphthylamine was employed as an antioxidant in the rubber industry. Antioxidants help prevent the degradation of rubber by protecting it from free radicals [].

Chemical Synthesis

This compound served as a starting material for the synthesis of various other chemicals, including 2-chloronaphthalene, which finds use in the production of dyes and insecticides [].

Current Research Applications of 2-Naphthylamine

Carcinogenesis Research

2-Naphthylamine serves as a model compound in cancer research, particularly for studying bladder cancer. Its ability to induce bladder cancer in animal models and its well-defined carcinogenic pathway make it a valuable tool for understanding the mechanisms of cancer development [].

Environmental Monitoring

Since 2-Naphthylamine can be formed through various environmental processes, such as the pyrolysis of organic matter, its presence can serve as an indicator of environmental contamination. Researchers utilize it as a marker for identifying potential sources of exposure to carcinogenic polycyclic aromatic hydrocarbons (PAHs) [].

Toxicological Studies

The well-characterized toxic effects of 2-Naphthylamine make it a valuable tool for toxicological studies. Researchers use it to investigate the mechanisms of toxicity and develop methods for identifying and mitigating exposure to similar carcinogens [].

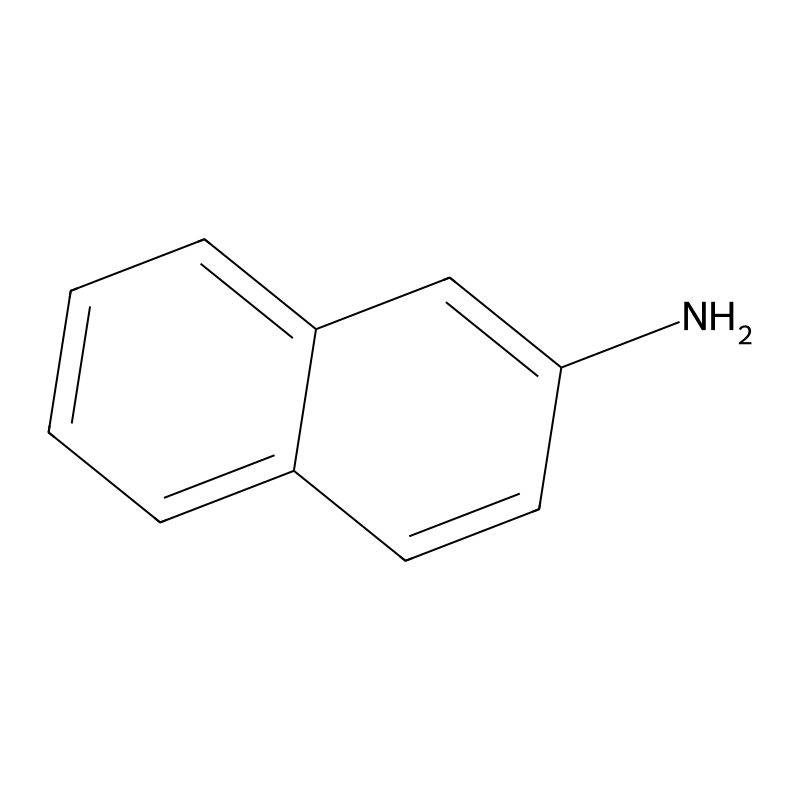

2-Naphthylamine is an aromatic amine, belonging to the class of aminonaphthalenes. It has the chemical formula C₁₀H₇NH₂ and appears as a colorless solid, although samples tend to turn reddish upon exposure to air due to oxidation [].

2-Naphthylamine was previously used extensively in the production of azo dyes but has been largely abandoned due to its carcinogenic properties []. However, it remains a valuable compound in scientific research, particularly for:

- Studying carcinogenesis: 2-Naphthylamine serves as a model compound to understand the mechanisms of bladder cancer development [].

- Enzymatic activity measurement: It acts as a substrate for enzymes like aminopeptidase A and N, allowing researchers to assess their activity [].

Molecular Structure Analysis

2-Naphthylamine possesses a unique structure consisting of two fused aromatic rings: a naphthalene ring and a benzene ring linked by a single amine group (NH₂) at the second position of the naphthalene ring []. This structure presents several key features:

- Aromatic character: The presence of two fused aromatic rings grants 2-naphthylamine aromatic character, implying stability and specific reactivity patterns [].

- Planarity: The molecule is planar due to the resonance between the aromatic rings and the amine group, influencing its interactions with other molecules [].

- Electron-donating amine group: The amine group donates electrons to the aromatic system, potentially affecting its reactivity compared to unsubstituted naphthalene [].

Chemical Reactions Analysis

Several chemical reactions involving 2-Naphthylamine are relevant to scientific research:

- Synthesis: Traditionally, 2-naphthylamine was produced by the reduction of β-naphthol with ammonia under high pressure and temperature. However, safer alternative methods are now preferred [].

- Diazotization: 2-Naphthylamine can undergo diazotization with sodium nitrite in acidic conditions to form a diazonium salt, an intermediate used in the synthesis of azo dyes (although this use is discouraged due to the carcinogenecity of 2-naphthylamine) [].

Physical And Chemical Properties Analysis

- Melting point: 112 °C []

- Boiling point: 306 °C []

- Solubility: Slightly soluble in water (1.3 g/L at 25 °C) but more soluble in organic solvents like ethanol, benzene, and acetone [].

- Stability: Relatively stable under normal conditions but oxidizes readily upon exposure to air and light, turning reddish [].

2-Naphthylamine's primary mechanism of action relevant to scientific research is its role in carcinogenesis. It is metabolized in the liver to form N-hydroxy-2-naphthylamine, a potent bladder carcinogen []. This metabolite damages bladder DNA, leading to uncontrolled cell growth and potentially cancer development.

- Reduction: When reduced using sodium in boiling amyl alcohol, it forms tetrahydro-3-naphthylamine, which possesses properties akin to aliphatic amines, such as being strongly alkaline and having an ammoniacal odor .

- Oxidation: Oxidative reactions yield ortho-carboxy-hydrocinnamic acid. Notably, it does not react with iron(III) chloride, which differentiates it from many other aromatic amines .

- Amination: Numerous sulfonic acid derivatives can be synthesized from 2-naphthylamine, which are utilized in dye production. The δ-acid and Bronner's acid are particularly valuable for creating fine red dyes .

The biological implications of 2-naphthylamine are significant due to its carcinogenic properties. It is found in cigarette smoke and has been implicated in bladder cancer development. The compound is metabolized in the liver but can be reactivated in the bladder through glucuronidase activity, leading to DNA damage and mutagenicity in various biological assays . Studies have demonstrated its mutagenic effects on bacterial strains and mammalian cells, highlighting its potential for inducing genetic mutations .

The primary method for synthesizing 2-naphthylamine involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210 °C. An alternative method utilizes ammonium acetate at higher temperatures (270-280 °C) to obtain its acetyl derivative . Other methods include using pressurized ammonia solutions with 2-naphthol .

Historically, 2-naphthylamine was employed in various applications:

- Dye Production: It served as a vital precursor for azo dyes and phthalocyanine dyes.

- Rubber Industry: Used as an antioxidant to enhance the durability of rubber products.

- Analytical Chemistry: It has applications as an organic analytical reagent and fluorescent indicator.

Due to health concerns, its current use is limited primarily to laboratory research settings .

Research on interaction studies reveals that 2-naphthylamine can undergo metabolic transformations that lead to DNA adduct formation. This process is facilitated by enzymes such as cytochrome P450, which can convert it into reactive intermediates capable of binding to DNA. Studies indicate that exposure increases the likelihood of mutagenic events, particularly in the presence of human liver enzymes . Furthermore, its interactions with other chemicals can exacerbate its toxicological effects.

Several compounds share structural similarities with 2-naphthylamine. Below is a comparison highlighting their unique features:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 1-Naphthylamine | Isomeric form; less toxic than 2-naphthylamine | |

| Aniline | Simpler structure; widely used in dye production | |

| β-Naphthylamine | Synonym for 2-naphthylamine; similar properties | |

| N-Phenyl-1-naphthylamine | Contains phenyl group; used in rubber antioxidants |

Uniqueness of 2-Naphthylamine: Its specific association with bladder cancer and unique metabolic pathways set it apart from these similar compounds. Its historical significance in dye manufacturing and subsequent regulation due to health risks further emphasize its distinct profile within aromatic amines .

Occupational Exposure Paradigms in Early 20th-Century Manufacturing

The industrial adoption of 2-naphthylamine began in the 1920s, driven by its utility as a precursor for azo dyes and antioxidants in rubber production. Workers in dye factories and rubber plants faced systemic exposure through inhalation of airborne particulates and dermal contact during compound handling. Epidemiological studies from this era revealed alarmingly high bladder cancer incidence rates among exposed cohorts:

| Occupational Cohort | Bladder Cancer Incidence | Reference Year |

|---|---|---|

| UK Dyestuff Workers | 25% (12/48 cases) | 1965 |

| US Rubber Workers | 4% (5/118 cases) | 1985 |

| Soviet Chemical Plant | 7.8% (58/2090 cases) | 1995 |

Metabolic activation of 2-NA via hepatic N-hydroxylation produced reactive electrophiles that formed DNA adducts in urothelial tissues, with N-(deoxyguanosin-8-yl)-2-naphthylamine identified as the predominant mutagenic lesion. The latency period between exposure and tumor manifestation averaged 20–30 years, complicating early risk recognition.

Role in Azo Dye Synthesis and Rubber Antioxidant Formulations

2-NA’s chemical stability and electron-rich aromatic system made it indispensable for synthesizing sulfonated azo dyes such as Fast Scarlet B and Acid Orange II. The dye synthesis process involved diazotization of 2-NA followed by coupling with naphthol derivatives, yielding chromophores with high lightfastness. Concurrently, the rubber industry exploited 2-NA’s radical-scavenging properties to prevent oxidative degradation of vulcanized products, with typical formulations containing 0.5–2% 2-NA by mass.

Table 1: Industrial Applications of 2-Naphthylamine (1920–1970)

| Application | Concentration Range | Primary Metabolic Byproduct |

|---|---|---|

| Azo Dye Synthesis | 10–25% w/w | 2-Naphthylhydroxylamine |

| Rubber Antioxidants | 0.5–2% w/w | N-Phenyl-2-naphthylamine |

| Cable Insulation | 1–3% w/w | 2-Naphthoquinone |

Notably, technical-grade N-phenyl-2-naphthylamine (P2NA), a rubber antioxidant substitute, contained 0.25–1.2% 2-NA as a contaminant, perpetuating occupational exposure even after direct 2-NA use declined.

Global Regulatory Shifts Post-Carcinogenicity Discoveries

The establishment of 2-NA’s carcinogenicity in the 1950s triggered unprecedented regulatory action:

Table 2: Chronology of 2-Naphthylamine Bans

| Jurisdiction | Ban Enactment Year | Regulatory Instrument |

|---|---|---|

| Switzerland | 1938 | Federal Labor Act |

| United Kingdom | 1952 | Carcinogenic Substances Regs |

| United States | 1971 | OSHA 29 CFR 1910.1003 |

| European Union | 1998 | Directive 98/24/EC |

The U.S. Occupational Safety and Health Administration (OSHA) classified 2-NA under its "13 Carcinogens Standard," mandating enclosed processes, mandatory respirators, and biometric monitoring for exposed workers. Post-ban analyses showed bladder cancer incidence in UK rubber workers normalized to population baselines within 15 years of 2-NA’s removal.

The initiation of 2-NA’s carcinogenic potential occurs through cytochrome P-450 (CYP)-dependent N-hydroxylation, a process that converts the parent amine into a reactive N-hydroxylamine intermediate. Studies demonstrate that CYP1A isoforms—particularly CYP1A2, CYP1A1, and CYP1B1—are the primary catalysts of this transformation [1] [3]. These enzymes oxygenate the amine group of 2-NA, generating N-hydroxy-2-naphthylamine, which exhibits direct DNA-binding capability [3].

Mechanistic investigations reveal that the oxidation proceeds via a one-electron transfer mechanism, as supported by quantum chemical calculations comparing charge distributions and reaction energetics [2]. This pathway contrasts with earlier hypotheses favoring two-electron transfers or addition-rearrangement mechanisms. The one-electron model aligns with experimental data showing higher oxidation rates for 2-NA compared to structurally similar amines like 1-naphthylamine, attributable to favorable charge stabilization at the nitrogen center [2].

Under aerobic conditions, the N-hydroxylamine intermediate undergoes further oxidation to nitroso and nitro derivatives, which participate in redox cycling and generate reactive oxygen species (ROS) [1]. Paradoxically, CYP2S1 has been identified as a dual-function enzyme capable of reducing N-hydroxylamines back to their parent amines under both aerobic and anaerobic conditions, suggesting a detoxification role in certain contexts [1].

Table 1: Key Cytochrome P-450 Isoforms Involved in 2-NA Metabolism

| CYP Isoform | Metabolic Role | Oxygenation Mechanism | Biological Consequence |

|---|---|---|---|

| CYP1A2 | N-hydroxylation | One-electron transfer | DNA adduct formation [1] [2] |

| CYP1A1 | N-hydroxylation | One-electron transfer | Mutagenic activation [3] |

| CYP2S1 | N-hydroxylamine reduction | Reductive detoxication | Amine regeneration [1] |

N-Acetyltransferase 2 Acetylator Genotype-Dependent Metabolic Divergence

NAT2 genetic polymorphisms profoundly influence 2-NA’s metabolic fate, dictating the balance between detoxification via N-acetylation and bioactivation via O-acetylation. Cryopreserved human hepatocyte studies demonstrate that rapid acetylators (NAT24/4) exhibit 3.5-fold higher N-acetylation rates than slow acetylators (NAT25B/5B, NAT26A/6A) at substrate concentrations of 100 μM [4]. This phenotype-dependent metabolism correlates with divergent genotoxic outcomes:

- Rapid acetylators: Accelerated N-acetylation paradoxically increases DNA damage 2–3-fold compared to slow acetylators due to enhanced formation of N-acetoxy-2-NA, which decomposes to nitrenium ions capable of forming DNA adducts [4].

- Intermediate acetylators: Heterozygous genotypes (NAT24/5B, NAT24/6A) show intermediate N-acetylation rates but still induce 2.5-fold more DNA double-strand breaks than slow acetylators [4].

- Slow acetylators: Reduced N-acetylation capacity decreases direct DNA damage but prolongs exposure to the parent amine, enabling alternative activation pathways via CYP-mediated oxidation [4].

Table 2: NAT2 Genotype-Specific Metabolic and Toxicological Profiles

| NAT2 Phenotype | N-Acetylation Rate (pmol/min/mg) | DNA Damage (γ-H2AX foci/cell) | ROS/RNS Level (Fluorescence units) |

|---|---|---|---|

| Rapid acetylator | 218 ± 34 [4] | 12.7 ± 1.2 [4] | 4850 ± 320 [4] |

| Intermediate | 136 ± 28 [4] | 9.1 ± 0.8 [4] | 3720 ± 290 [4] |

| Slow acetylator | 62 ± 15 [4] | 4.3 ± 0.6 [4] | 2480 ± 210 [4] |

The genotype-dependent ROS generation further exacerbates genomic instability, with rapid acetylators showing 1.95-fold higher oxidative stress than slow acetylators following 100 μM 2-NA exposure [4]. This phenomenon arises from redox cycling of N-hydroxy metabolites and nitroso derivatives, which deplete cellular antioxidants like glutathione.

Prostaglandin H Synthase Peroxidative Activation Systems

While cytochrome P-450 and NAT2 dominate 2-NA metabolism, prostaglandin H synthase (PGHS) provides an alternative peroxidative activation route in extrahepatic tissues. However, the provided search results contain no direct experimental data on PGHS-mediated 2-NA metabolism. Contemporary studies of structurally related aromatic amines suggest PGHS could theoretically contribute to co-oxidation through its peroxidase activity, generating free radical intermediates capable of DNA damage. Future research should address this knowledge gap through targeted investigations of PGHS isoforms in bladder and urothelial tissues, which represent key target sites for 2-NA carcinogenicity.

Cohort Studies in Dyestuff Manufacturing Cohorts

Multiple long-term cohort investigations in dye plants that produced or used two-naphthylamine consistently reveal very large excesses of urinary-bladder malignancy. Table 1 summarises the principal studies.

| Study (location, follow-up) | Cohort size | Follow-up span (years) | Observed bladder-cancer deaths | Expected deaths | Standardised mortality ratio with ninety-five per cent confidence interval | Key exposure circumstance |

|---|---|---|---|---|---|---|

| Piolatto and colleagues, Turin, Northern Italy (1922-1989) | 906 | 67 | 49 | 1.6 | 30.4 (23.0-40.2) [1] | Continuous manufacture of two-naphthylamine and benzidine |

| Naito and colleagues, Tokyo (1935-1992) | 442 | 57 | 3 | 0.06 | 48.4 (10.0-141.5) [1] [2] | Mixed two-naphthylamine production and use |

| Rubino and colleagues, Turin (1922-1970) | 590 | 48 | 6 | 0.04 | 150.0 (67.4-333.9) [1] | Distillation of almost pure two-naphthylamine |

| Ciocan and colleagues, Turin update (1946-2018) | 590 | 72 | 60 | 4.0 | 14.86 (11.34-19.12) [3] | Heavy historical exposure to aromatic amines including two-naphthylamine |

The Italian and Japanese cohorts demonstrate that bladder-cancer mortality remained markedly elevated for several decades after employment ended, confirming the long latency of tumours induced by two-naphthylamine. The earliest Italian investigation found every sixth death in exposed personnel was due to bladder cancer, a proportion thirty times higher than regional expectations [1]. The seventy-three-year update still recorded an almost fifteen-fold excess and showed that risk rose with younger age at first exposure and with duration of employment [3].

Retrospective Analysis of Rubber Industry Worker Populations

Before December 1949 some antioxidants used in tyre and general-rubber manufacture contained two-naphthylamine as a contaminant. Retrospective factory studies document the consequences of that unrecognised exposure (Table 2).

| Study (facility, nation) | Population examined | Period of first employment | Observed bladder tumours or deaths | Expected number | Standardised registration or mortality ratio with ninety-five per cent confidence interval | Exposure indicator |

|---|---|---|---|---|---|---|

| Veys, large tyre factory, United Kingdom | 2,090 men (“at-risk” group) | 1945-1949 | 58 tumours | 33.9 | 171 (130-221) [4] | Antioxidants containing about 0.25 per cent two-naphthylamine in mixing and curing halls |

| Veys, same plant (new intakes) | 3,038 men | 1950 onward | 39 tumours | 38.3 | 102 (72-139) [4] | Production after removal of two-naphthylamine contamination |

| Marsh and co-workers, chemical additives plant, England | 605 men | Pre-1955 | 9 bladder-cancer deaths | 3.25 | 277 (127-526) [5] | Manufacture of rubber accelerators containing two-naphthylamine and ortho-toluidine |

The British tyre-plant investigation shows a clear temporal link: the excess disappeared once the contaminant antioxidant was withdrawn [4]. Where manufacture of rubber chemicals continued, bladder-cancer mortality remained more than doubled after two decades [5]. These findings align with mechanistic evidence that two-naphthylamine acts as a potent urinary-tract carcinogen [6].

Dose-Response Relationships in Long-Term Exposure Scenarios

Quantitative analyses within cohorts further support a causal association by demonstrating monotonic exposure–response trends (Table 3).

| Cohort and analytic factor | Bladder-cancer cases | Risk metric (ninety-five per cent confidence interval) | Gradient |

|---|---|---|---|

| Moscow aniline-dye workers: employment > three years | 8 | Standardised incidence ratio 19.5 (8.4-38.5) [7] | Rate rose with increasing employment duration (trend probability < 0.05) |

| Moscow cohort: first hired before twenty years of age | 4 | Standardised incidence ratio 49.4 (13.3-126.3) [7] | Younger entry age conferred higher risk |

| Turin dyestuff workers: employment < ten years | 16 | Standardised incidence ratio 7.6 (4.3-12.4) [3] | |

| Turin dyestuff workers: employment ten-to-nineteen years | 22 | Standardised incidence ratio 24.6 (15.4-37.3) [3] | Statistically significant upward trend with duration (probability < 0.001) |

| Turin dyestuff workers: during active exposure | 16 | Standardised mortality ratio 59.7 (34.1-97.0) [3] | Risk declined progressively to 3.5 thirty or more years after last exposure, illustrating persistence yet gradual attenuation |

Physical Description

Solid

WHITE-TO-REDDISH FLAKES WITH CHARACTERISTIC ODOUR. TURNS RED ON EXPOSURE TO AIR.

Odorless, white to red crystals with a faint, aromatic odor.

Odorless, white to red crystals with a faint, aromatic odor. [Note: Darkens in air to a reddish-purple color.]

Color/Form

White to red crystalls [Note: Darkens in air to reddish-purple color].

XLogP3

Boiling Point

300.0 °C

306 °C, also stated as 294 °C

306 °C

583°F

Flash Point

157 °C

315°F

Vapor Density

4.95 (Air = 1)

Relative vapor density (air = 1): 4.95

Density

1.061 @ 98 °C/4 °C

1.061 g/cm³

1.06 at 208°F

(208°F): 1.06

LogP

log Kow =2.28

2.28

Odor

Melting Point

113.0 °C

111-113 °C

113°C

110.2-113 °C

232°F

UNII

GHS Hazard Statements

H350: May cause cancer [Danger Carcinogenicity];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

N-oxidation by cytochrome p450 enzymes is an initial step in the metabolic activation of aromatic amine compounds. Once metabolized, these compounds are converted to DNA-reactive species which can exhibit potent mutagenic and/or carcinogenic activity. The precise mechanism of P450 enzyme oxidation is not completely understood, although various theories, involving either one-electron transfer, two-electron transfer or addition-rearrangement, have been debated. In previous studies, selection of the most probable mechanism has been based on consideration of Huckel theory charge distribution calculations and experimentally-derived enzyme metabolism data. This approach can now be improved by incorporating contemporary, ab initio quantum chemical methods to accurately determine the chemical properties of P450 aromatic amine substrates. ...This work ... compare/ed/ the experimental oxidation yields and rates of 1-naphthylamine (1-NA), 2-naphthylamine (2-NA) and 2-aminofluorene (2-AF). This data was then analyzed with respect to ab initio-calculated charge distributions and energies of reactants, oxidation products and proposed intermediates. ...Analysis of theoretical and experimental data indicates that the one-electron model is more consistent with oxidation rate data for 1-NA, 2-NA, and 2-AF. ...In contrast to earlier studies, the one-electron mechanism is more likely to be the pathway for P450-catalyzed aromatic amine oxidation.

Vapor Pressure

2.56e-04 mmHg

2.56X10-4 mm Hg @ 25 °C

1 mmHg at 226°F

(226°F): 1 mmHg

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

553-00-4

612-52-2

Wikipedia

Use Classification

Methods of Manufacturing

Reaction of 2-naphthol with ammonia and ammonium sulphite (former method)

... Can be made by the Bucherer reaction starting with 2-naphthalenol.

General Manufacturing Information

The rodenticide ANTU (alpha-naphthylthiourea) was used in the United Kingdom mainly in the late 1940s and early 1950s. The product /at that time/ contained up to 0.2% of beta-naphthylamine as an impurity, and it was finally withdrawn in 1967 as a suspected carcinogen. Fourteen cases of urothelial tumors among rodent operatives /were/ reported.

Analytic Laboratory Methods

A GAS CHROMATOGRAPHIC METHOD IS DISCUSSED FOR DETERMINING TRACE AMT OF 2-NAPHTHYLAMINE IN 1-NAPHTHYLAMINE.

1 TO 5-RING PRIMARY AROMATIC AMINES MAY BE SEPARATED ACCORDING TO THEIR RELATIVE BASICITIES BY USE OF A CATION HIGH PERFORMANCE LIQUID CHROMATOGRAPHIC PROCEDURE. THIS PROCEDURE WAS SUCCESSFUL IN ISOLATION OF MUTAGENIC COMPONENTS FROM A COMPLEX MIXTURE OF BASES DERIVED FROM A PROCESS STREAM FROM A COAL GASIFICATION PILOT PLANT.

PRIMARY & SECONDARY AROMATIC AMINES PRESENT IN INDUSTRIAL WASTE CAN BE DETERMINED BY GAS CHROMATOGRAPHY.

For more Analytic Laboratory Methods (Complete) data for 2-NAPHTHYLAMINE (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Storage Conditions

Keep well closed and protected from light. /2-Naphthylamine acetate/

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Interactions

Stability Shelf Life

Dates

[A new method for the determination of naphatylamines in workplace air for occupational exposure assessment]

Anna Jeżewska, Dorota Kondej, Agnieszka WoźnicaPMID: 33783437 DOI: 10.13075/mp.5893.01054

Abstract

Naphthylamine (NA), i.e., 1-naphthylamine (1-NA) and 2-naphthylamine (2-NA) and its salts (2-naphthylamine hydrochloride and 2-naphthylamine acetate) are colorless crystalline solids. They have been used, among others, in the production of paints and dyes. In the European Union, 1-NA is classified as a toxic substance, and 2-NA and its salts as carcinogenic category 1A. The aim of this study was to develop a new method for the determination of NA, which will enable the determination of 1-NA and 2-NA and its salts in the working environment, in the concentration range of 0.3-6 μg/m.

The method consists in passing the test air containing the substances to be determined through a glass fiber filter impregnated with sulphuric acid(VI). After recovery with water and sodium hydroxide solution followed by extraction into a solid on Oasis HLB columns, the solutions in methanol are analyzed using a high-performance liquid chromatograph with a fluorescence detector and Ultra C18 column.

The method developed allows determining 1-NA and 2-NA and its salts in the concentration range of 0.3-6 μg/m

. The limit of detection for 1-NA is 81 pg/ml and for 2-NA - 80.6 pg/ml.

The method is characterized by good precision and accuracy; it meets the requirements of European Standard PN-EN 482 and can be used by occupational hygiene laboratories to measure the level of 1-NA and 2-NA and its salts in workplace air to assess workers' exposure to these substances. Med Pr. 2021;72(2):145-54.

LAURDAN since Weber: The Quest for Visualizing Membrane Heterogeneity

German Gunther, Leonel Malacrida, David M Jameson, Enrico Gratton, Susana A SánchezPMID: 33513300 DOI: 10.1021/acs.accounts.0c00687

Abstract

Any chemist studying the interaction of molecules with lipid assemblies will eventually be confronted by the topic of membrane bilayer heterogeneity and may ultimately encounter the heterogeneity of natural membranes. In artificial bilayers, heterogeneity is defined by phase segregation that can be in the nano- and micrometer range. In biological bilayers, heterogeneity is considered in the context of small (10-200 nm) sterol and sphingolipid-enriched heterogeneous and highly dynamic domains. Several techniques can be used to assess membrane heterogeneity in living systems. Our approach is to use a fluorescent reporter molecule immersed in the bilayer, which, by changes in its spectroscopic properties, senses physical-chemistry aspects of the membrane. This dye in combination with microscopy and fluctuation techniques can give information about membrane heterogeneity at different temporal and spatial levels: going from average fluidity to number and diffusion coefficient of nanodomains. LAURDAN (6-dodecanoyl-2-(dimethylamino) naphthalene), is a fluorescent probe designed and synthesized in 1979 by Gregorio Weber with the purpose to study the phenomenon of dipolar relaxation. The spectral displacement observed when LAURDAN is either in fluid or gel phase permitted the use of the technique in the field of membrane dynamics. The quantitation of the spectral displacement was first addressed by the generalized polarization (GP) function in the cuvette, a ratio of the difference in intensity at two wavelengths divided by their sum. In 1997, GP measurements were done for the first time in the microscope, adding to the technique the spatial resolution and allowing the visualization of lipid segregation both in liposomes and cells. A new prospective to the membrane heterogeneity was obtained when LAURDAN fluorescent lifetime measurements were done in the microscope. Two channel lifetime imaging provides information on membrane polarity and dipole relaxation (the two parameters responsible for the spectral shift of LAURDAN), and the application of phasor analysis allows pixel by pixel understanding of these two parameters in the membrane. To increase temporal resolution, LAURDAN GP was combined with fluctuation correlation spectroscopy (FCS) and the motility of nanometric highly packed structures in biological membranes was registered. Lately the application of phasor analysis to spectral images from membranes labeled with LAURDAN allows us to study the full spectra pixel by pixel in an image. All these methodologies, using LAURDAN, offer the possibility to address different properties of membranes depending on the question being asked. In this Account, we will focus on the principles, advantages, and limitations of different approaches to orient the reader to select the most appropriate technique for their research.Highly selective chemosensor for reactive carbonyl species based on simple 1,8-diaminonaphthalene

Anal Jana, Manu M Joseph, Subrata Munan, Kaustabh Kumar Maiti, Animesh SamantaPMID: 33161365 DOI: 10.1016/j.jphotobiol.2020.112076

Abstract

Reactive carbonyl species (RCSs) including one carbon formaldehyde (FA) and dicarbonyl compounds such as methylglyoxal (MGO) and glyoxal (GO) are produced during demethylase reactions and various glucose metabolic pathways respectively. Elevation of the RCSs concentrations in cells is due to abnormal DNA damage, glycation adducts with macromolecules that lead to various neurotoxic diseases. Hence, regular monitoring of these RCSs with an easy tool is of utmost interest. However, conventional methods such as chromatography and mass spectrometry for the detection of these species are not so economically viable. These issues were well addressed by the non-invasive reactivity-based fluorescence techniques. However, tedious synthesis, only specific to either mono aldehyde is limited to detect multiple RCSs in physiologies by synthesized fluorophores. An alternative, simple small molecules are widely applied as commercial biomarkers such as terephthalate and 2,3-diaminonaphthalene (NAP) for hydroxy radical (OH·) and nitric oxide (NO) respectively. Herein, we report an analogue of NAP, 1,8-diamino naphthalene (DAN) is an efficient chemosensor for highly sensitive detection of FA, MGO and GO with minimum detection limits of 0.95-3.97 μM. Surprisingly, DAN shows a "turn on" response towards RCSs but remaining silent towards NO which are exactly opposite to commercial probe NAP. Exogenous RCSs imaging in vitro cancerous cells shows the efficacy of the probe and its potential application for RCSs monitoring in cancer cells, generation of toxic byproducts.Correlated flickering of erythrocytes membrane observed with dual time resolved membrane fluctuation spectroscopy under different D-glucose concentrations

J Tapia, N Vera, Joao Aguilar, M González, S A Sánchez, P Coelho, C Saavedra, J StaforelliPMID: 33510337 DOI: 10.1038/s41598-021-82018-5

Abstract

A correlated human red blood cell membrane fluctuation dependent on D-glucose concentration was found with dual time resolved membrane fluctuation spectroscopy (D-TRMFS). This new technique is a modified version of the dual optical tweezers method that has been adapted to measure the mechanical properties of red blood cells (RBCs) at distant membrane points simultaneously, enabling correlation analysis. Mechanical parameters under different D-glucose concentrations were obtained from direct membrane flickering measurements, complemented with membrane fluidity measurements using Laurdan Generalized Polarization (GP) Microscopy. Our results show an increase in the fluctuation amplitude of the lipid bilayer, and a decline in tension value, bending modulus and fluidity as D-glucose concentration increases. Metabolic mechanisms are proposed as explanations for the results.Investigation of the Membrane Fluidity Regulation of Fatty Acid Intracellular Distribution by Fluorescence Lifetime Imaging of Novel Polarity Sensitive Fluorescent Derivatives

Giada Bianchetti, Salome Azoulay-Ginsburg, Nimrod Yosef Keshet-Levy, Aviv Malka, Sofia Zilber, Edward E Korshin, Shlomo Sasson, Marco De Spirito, Arie Gruzman, Giuseppe MaulucciPMID: 33803648 DOI: 10.3390/ijms22063106

Abstract

Free fatty acids are essential structural components of the cell, and their intracellular distribution and effects on membrane organelles have crucial roles in regulating the metabolism, development, and cell cycle of most cell types. Here we engineered novel fluorescent, polarity-sensitive fatty acid derivatives, with the fatty acid aliphatic chain of increasing length (from 12 to 18 carbons). As in the laurdan probe, the lipophilic acyl tail is connected to the environmentally sensitive dimethylaminonaphthalene moiety. The fluorescence lifetime imaging analysis allowed us to monitor the intracellular distribution of the free fatty acids within the cell, and to simultaneously examine how the fluidity and the microviscosity of the membrane environment influence their localization. Each of these probes can thus be used to investigate the membrane fluidity regulation of the correspondent fatty acid intracellular distribution. We observed that, in PC-12 cells, fluorescent sensitive fatty acid derivatives with increased chain length compartmentalize more preferentially in the fluid regions, characterized by a low microviscosity. Moreover, fatty acid derivatives with the longest chain compartmentalize in lipid droplets and lysosomes with characteristic lifetimes, thus making these probes a promising tool for monitoring lipophagy and related events.BADAN-conjugated β-lactamases as biosensors for β-lactam antibiotic detection

Ho-Wah Au, Man-Wah Tsang, Yu Wai Chen, Pui-Kin So, Kwok-Yin Wong, Yun-Chung LeungPMID: 33125437 DOI: 10.1371/journal.pone.0241594

Abstract

β-Lactam antibiotic detection has significant implications in food safety control, environmental monitoring and pharmacokinetics study. Here, we report the development of two BADAN-conjugated β-lactamases, E166Cb and E166Cb/N170Q, as sensitive biosensors for β-lactam antibiotic detection. These biosensors were constructed by coupling an environment-sensitive BADAN probe onto location 166 at the active site of the PenP β-lactamase E166C and E166C/N170Q mutants. They gave fluorescence turn-on signals in response to β-lactam antibiotics. Molecular dynamics simulation of E166Cb suggested that the turn-on signal might be attributed to a polarity change of the microenvironment of BADAN and the removal of the fluorescence quenching effect on BADAN exerted by a nearby Tyr-105 upon the antibiotic binding. In the detection of four β-lactams (penicillin G, penicillin V, cefotaxime and moxalactam), both E166Cb and E166Cb/N170Q delivered signal outputs in an antibiotic-concentration dependent manner with a dynamic range spanning from 10 nM to 1 μM. Compared to E166Cb, E166Cb/N170Q generally exhibited more stable signals owing to its higher deficiency in hydrolyzing the antibiotic analyte. The overall biosensor performance of E166Cb and E166Cb/N170Q was comparable to that of their respective fluorescein-modified counterparts, E166Cf and E166Cf/N170Q. But comparatively, the BADAN-conjugated enzymes showed a higher sensitivity, displayed a faster response in detecting moxalactam and a more stable fluorescence signals towards penicillin G. This study illustrates the potential of BADAN-conjugated β-lactamases as biosensing devices for β-lactam antibiotics.Melittin Induces Local Order Changes in Artificial and Biological Membranes as Revealed by Spectral Analysis of Laurdan Fluorescence

Bogdan Zorilă, George Necula, Mihai Radu, Mihaela BacalumPMID: 33171598 DOI: 10.3390/toxins12110705

Abstract

Antimicrobial peptides (AMPs) are a class of molecules widely used in applications on eukaryotic and prokaryotic cells. Independent of the peptide target, all of them need to first pass or interact with the plasma membrane of the cells. In order to have a better image of the peptide action mechanism with respect to the particular features of the membrane it is necessary to better understand the changes induced by AMPs in the membranes. Laurdan, a lipid membrane probe sensitive to polarity changes in the environment, is used in this study for assessing changes induced by melittin, a well-known peptide, both in model and natural lipid membranes. More importantly, we showed that generalized polarization (GP) values are not always efficient or sufficient to properly characterize the changes in the membrane. We proved that a better method to investigate these changes is to use the previously described log-normal deconvolution allowing us to infer other parameters: the difference between the relative areas of elementary peak (ΔS), and the ratio of elementary peaks areas (R

). Melittin induced a slight decrease in local membrane fluidity in homogeneous lipid membranes. The addition of cholesterol stabilizes the membrane more in the presence of melittin. An opposite response was observed in the case of heterogeneous lipid membranes in cells, the local order of lipids being diminished. R

proved to be the most sensitive parameter characterizing the local membrane order, allowing us to distinguish among the responses to melittin of both classes of membrane we investigated (liposomes and cellular membranes). Molecular simulation of the melittin pore in homogeneous lipid bilayer suggests that lipids are more closely packed in the proximity of the melittin pore (a smaller area per lipid), supporting the experimental observation.

Epigenetic scars of CD8

Kathleen B Yates, Pierre Tonnerre, Genevieve E Martin, Ulrike Gerdemann, Rose Al Abosy, Dawn E Comstock, Sarah A Weiss, David Wolski, Damien C Tully, Raymond T Chung, Todd M Allen, Arthur Y Kim, Sarah Fidler, Julie Fox, John Frater, Georg M Lauer, W Nicholas Haining, Debattama R SenPMID: 34312547 DOI: 10.1038/s41590-021-00979-1

Abstract

T cell exhaustion is an induced state of dysfunction that arises in response to chronic infection and cancer. Exhausted CD8T cells acquire a distinct epigenetic state, but it is not known whether that chromatin landscape is fixed or plastic following the resolution of a chronic infection. Here we show that the epigenetic state of exhaustion is largely irreversible, even after curative therapy. Analysis of chromatin accessibility in HCV- and HIV-specific responses identifies a core epigenetic program of exhaustion in CD8

T cells, which undergoes only limited remodeling before and after resolution of infection. Moreover, canonical features of exhaustion, including super-enhancers near the genes TOX and HIF1A, remain 'epigenetically scarred.' T cell exhaustion is therefore a conserved epigenetic state that becomes fixed and persists independent of chronic antigen stimulation and inflammation. Therapeutic efforts to reverse T cell exhaustion may require new approaches that increase the epigenetic plasticity of exhausted T cells.

Ultrasmall Molybdenum Disulfide Quantum Dots Cage Alzheimer's Amyloid Beta to Restore Membrane Fluidity

Yuhuan Li, Huayuan Tang, Houjuan Zhu, Aleksandr Kakinen, Di Wang, Nicholas Andrikopoulos, Yunxiang Sun, Aparna Nandakumar, Eunbi Kwak, Thomas P Davis, David Tai Leong, Feng Ding, Pu Chun KePMID: 34143617 DOI: 10.1021/acsami.1c06478

Abstract

Alzheimer's disease (AD) is a major cause of dementia characterized by the overexpression of transmembrane amyloid precursor protein and its neurotoxic byproduct amyloid beta (Aβ). A small peptide of considerable hydrophobicity, Aβ is aggregation prone catalyzed by the presence of cell membranes, among other environmental factors. Accordingly, current AD mitigation strategies often aim at breaking down the Aβ-membrane communication, yet no data is available concerning the cohesive interplay of the three key entities of the cell membrane, Aβ, and its inhibitor. Using a lipophilic Laurdan dye and confocal fluorescence microscopy, we observed cell membrane perturbation and actin reorganization induced by Aβ oligomers but not by Aβ monomers or amyloid fibrils. We further revealed recovery of membrane fluidity by ultrasmall MoSquantum dots, also shown in this study as a potent inhibitor of Aβ amyloid aggregation. Using discrete molecular dynamics simulations, we uncovered the binding of MoS

and Aβ monomers as mediated by hydrophilic interactions between the quantum dots and the peptide N-terminus. In contrast, Aβ oligomers and fibrils were surface-coated by the ultrasmall quantum dots in distinct testudo-like, reverse protein-corona formations to prevent their further association with the cell membrane and adverse effects downstream. This study offers a crucial new insight and a viable strategy for regulating the amyloid aggregation and membrane-axis of AD pathology with multifunctional nanomedicine.